molecular formula C17H12ClN3O B5537948 N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide

N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide

Cat. No. B5537948
M. Wt: 309.7 g/mol
InChI Key: YPDKCXAAJGBTLT-YBFXNURJSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide involves the reaction of 2-chloro-3-quinolinecarbaldehyde with substituted benzohydrazides. This process is characterized by the use of IR and 1H NMR spectroscopy for structural characterization. The synthesis pathway highlights the compound's potential for further chemical modifications and its role as an intermediate in producing various organic compounds (Shaikh, 2013).

Molecular Structure Analysis

The molecular structure of N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide and its derivatives can be analyzed through crystallography and spectroscopy methods. Studies have shown that such compounds can exist in cis or trans configurations and the dihedral angles between the rings in the structure can significantly vary. For example, in 4-Chloro-N'-[(Z)-4-nitrobenzylidene]benzohydrazide monohydrate, the molecule exists in a cis configuration, with a notable dihedral angle between the two substituted benzene rings, highlighting the structural diversity within this class of compounds (Fun et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclocondensation and oxidation, to form different structures such as triazoles and tetrazoles. The versatility in chemical reactions is a testament to their chemical properties, enabling the synthesis of complex molecules for potential applications in medicinal chemistry and other fields (Ito et al., 1980).

Physical Properties Analysis

The physical properties of N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide derivatives, including solubility, melting points, and crystal structure, are crucial for their application in drug design and material science. These properties are often determined using techniques such as X-ray crystallography and differential scanning calorimetry (DSC) to understand better the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are vital for understanding the compound's potential applications. Studies on compounds like N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide reveal their ability to bind to metal ions, exhibit fluorescence upon interaction with certain ions, and their potential antimicrobial activities. These properties are explored through various spectroscopic methods and biological assays to determine the compound's applicability in different fields (Wang et al., 2018).

Scientific Research Applications

Chemical Exposure and Health Impacts

Hematotoxicity and Benzene Exposure

Research has shown that exposure to benzene, a compound structurally related to quinoline derivatives, can lead to significant hematotoxicity. This is particularly evident in workers exposed to low levels of benzene, with effects such as reduced white blood cell and platelet counts, highlighting the toxic impact of such chemicals on blood and bone marrow at exposure levels below the occupational standard. Genetic variants in key metabolizing enzymes have been found to influence susceptibility to benzene hematotoxicity, suggesting that genetic predisposition plays a role in the adverse health effects observed in exposed individuals (Lan et al., 2004).

Environmental Phenols and Prenatal Exposure

The study of synthetic phenolic antioxidants (SPAs) in pregnant women from South China revealed significant prenatal exposure to these compounds. The research found frequent detection of SPAs and their major transformation products in maternal and fetal samples, indicating the transfer of such chemicals across the placenta. This study provides evidence of the widespread exposure to potentially harmful synthetic chemicals during critical periods of development (Du et al., 2019).

Chemical Effects on DNA and Gene Expression

DNA Methylation Patterns in Benzene Exposure

A study on changes in DNA methylation patterns among subjects exposed to low-dose benzene revealed aberrant epigenetic changes, such as global hypomethylation and gene-specific hyper/hypomethylation. This suggests that exposure to chemicals like benzene, even at low levels, can induce significant alterations in DNA methylation, potentially leading to diseases like acute myelogenous leukemia (AML) (Bollati et al., 2007).

ERCC3 Promoter Methylation and Benzene Hematotoxicity

Research has linked specific CpG site methylation in the ERCC3 promoter region with benzene hematotoxicity. This study demonstrates how CpG-specific DNA methylation may contribute to benzene-induced hematotoxicity, highlighting the complex interplay between environmental chemical exposure and genetic factors in the development of toxicity (Zheng et al., 2017).

properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O/c18-16-14(10-13-8-4-5-9-15(13)20-16)11-19-21-17(22)12-6-2-1-3-7-12/h1-11H,(H,21,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDKCXAAJGBTLT-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-chloro-3-quinolinyl)methylidene]benzohydrazide

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